molecular formula C12H10ClN3O2 B2409973 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 865287-18-9

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2409973
CAS RN: 865287-18-9
M. Wt: 263.68
InChI Key: YXDNPQABDJMADL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization. This afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, gave the title sulfonamides .

Scientific Research Applications

Mechanism of Action

Target of Action

It has been synthesized and tested againstMycobacterium tuberculosis cell lines , suggesting that its targets may be proteins or enzymes essential for the survival and proliferation of these bacteria.

Mode of Action

The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electrostatic interactions or hydrogen bonding , leading to changes in the target’s function.

Biochemical Pathways

Given its antitubercular activity , it is likely that it interferes with pathways crucial for the survival and replication of Mycobacterium tuberculosis.

Result of Action

The compound has shown activity against three Mycobacterium tuberculosis cell lines . This suggests that it may inhibit the growth of these bacteria, potentially leading to a decrease in the severity of tuberculosis infections.

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-5-3-8(4-6-9)11-15-16-12(18-11)14-10(17)7-1-2-7/h3-7H,1-2H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDNPQABDJMADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

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